molecular formula C9H18OS B13174653 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol

3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol

Cat. No.: B13174653
M. Wt: 174.31 g/mol
InChI Key: DBKYKCZFBKTJBW-UHFFFAOYSA-N
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Description

3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol (CAS 2092330-07-7) is a chemical compound with the molecular formula C9H18OS and a molecular weight of 174.30 g/mol . This organosulfur compound features a cyclobutanol core—a strained four-membered carbocyclic ring with a hydroxyl group—linked via a sulfanyl (thioether) bridge to a 3-methylbutan-2-yl group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The strained cyclobutane ring is a motif of significant interest in drug discovery due to its potential to influence the conformational, physicochemical, and metabolic properties of a molecule . Researchers can utilize this compound as a key synthetic precursor for constructing complex, three-dimensional architectures. The presence of both the hydroxyl group and the thioether functionality provides two distinct handles for chemical modification, enabling reactions such as substitutions, oxidations, and further elaborations. Its specific stereoisomer, (1S,3s)-3-[(3-methylbutan-2-yl)sulfanyl]cyclobutan-1-ol (CAS 2089635-37-8), is also available for stereospecific research applications . Compounds based on the cyclobutanol scaffold are currently being explored in various areas of research, including as potential inhibitors of viral targets, such as the SARS-CoV-2 macrodomain . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

3-(3-methylbutan-2-ylsulfanyl)cyclobutan-1-ol

InChI

InChI=1S/C9H18OS/c1-6(2)7(3)11-9-4-8(10)5-9/h6-10H,4-5H2,1-3H3

InChI Key

DBKYKCZFBKTJBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)SC1CC(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 3-methylbutan-2-thiol in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Sodium or potassium hydroxide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.

    Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like sodium azide (NaN3)

Major Products Formed

    Oxidation: Cyclobutanone derivatives

    Reduction: Cyclobutane derivatives

    Substitution: Various substituted cyclobutane compounds

Scientific Research Applications

3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutanol Derivatives with Bulky Substituents

A key comparison involves cyclobutan-1-ol derivatives synthesized by McDonald et al. (), such as 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-ol (3.307i) and 3-(4-(benzyloxy)phenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-ol (3.307j). These compounds differ from the target molecule in their substituents:

  • 3.307i/j bear aryl and boronate groups, which confer distinct electronic and steric effects.

Sulfanyl-Containing Analogues: 3-Mercaptobutan-2-one

3-Mercaptobutan-2-one (CAS 40789-98-8, ) shares a sulfanyl group but lacks the cyclobutanol framework. Key differences include:

  • Reactivity : The ketone group in 3-mercaptobutan-2-one increases electrophilicity, making it more prone to nucleophilic attack compared to the alcohol group in the target compound.
  • Stability: Cyclobutanol’s ring strain may render the target compound more reactive in ring-opening reactions, whereas 3-mercaptobutan-2-one’s linear structure favors thiol-mediated redox processes .

Cyclic Alcohols: 1-Methylcyclopentanol

1-Methylcyclopentanol (CAS 1462-03-9, –6) provides a comparison of ring size and substituent effects:

  • Ring Strain: Cyclopentanol’s five-membered ring has lower strain than cyclobutanol, leading to higher thermal stability and slower reaction kinetics.
  • Physical Properties: The target compound’s smaller ring and sulfanyl group may reduce boiling point and aqueous solubility compared to 1-methylcyclopentanol’s more hydrophobic, less polar structure .

Data Table: Comparative Analysis

Property 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol 3.307i/j () 3-Mercaptobutan-2-one () 1-Methylcyclopentanol (–6)
Molecular Formula C₈H₁₆OS C₁₉H₂₉BO₃Si (3.307i) C₄H₆OS C₆H₁₂O
Functional Groups Cyclobutanol, sulfanyl Cyclobutanol, aryl, boronate Ketone, sulfanyl Cyclopentanol, methyl
Key Reactivity Ring-opening, nucleophilic substitution Suzuki coupling, hydrolysis Thiol-disulfide exchange Dehydration, esterification
Synthetic Complexity Moderate (thiol-ene chemistry) High (boronate synthesis) Low (direct thiolation) Low (standard alcohol synthesis)

Biological Activity

3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol, also known as 3-mercapto-3-methylbutan-1-ol, is an organosulfur compound with a unique cyclobutane structure and thiol group. This compound has garnered attention due to its distinctive odor and potential biological activities, particularly in ecological and sensory contexts.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₄OS. The compound features:

  • A cyclobutane ring .
  • A thiol group that contributes to its distinctive odor, often described as "catty" or "savory".

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Ecological Significance

The compound is found in the urine of domestic cats and leopards, serving as a semiochemical important for scent marking. It influences predator-prey interactions and behaviors related to territory and mating through olfactory cues. Its low perception threshold indicates its potency as an odorant, making it significant in ecological studies.

2. Flavor Chemistry

This compound is present in various foods, such as coffee and wines, where it contributes to flavor profiles. Its role in food science highlights its importance in sensory analysis and consumer preferences.

3. Potential Therapeutic Applications

Emerging studies suggest the compound may have antimicrobial and anticancer properties. These properties are currently under investigation, with preliminary findings indicating potential interactions with specific biological systems.

The biological activity of this compound is believed to involve:

  • Interaction with olfactory receptors influencing behavior.
  • Modulation of signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have explored the biological implications of this compound:

Case Study 1: Ecological Impact

A study on the ecological role of this compound demonstrated its effect on the mating behavior of domestic cats. The presence of this compound in urine significantly influenced territorial marking and mating calls, suggesting its role in communication among felids.

Case Study 2: Flavor Profile Analysis

In a sensory analysis of coffee, researchers identified that the presence of this compound correlates with consumer preference for specific flavor notes. The study used gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of the compound in various coffee samples.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Biological Activity
3-Mercaptohexan-1-olC₆H₁₄OSAntimicrobial properties
4-MercaptobutanolC₄H₁₀OSFlavor enhancer in food science
2-MercaptoethanolC₂H₆OSImportant in biochemical assays

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